molecular formula C20H19BrO5Se B12978405 Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate

Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate

Cat. No.: B12978405
M. Wt: 498.2 g/mol
InChI Key: DXGISFLPPFAPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is a complex organic compound that belongs to the class of selenopheno[3,2-h]chromenes. This compound is characterized by the presence of a selenophene ring fused with a chromene structure, along with a bromine atom and a methoxycyclohexyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of selenophene precursors, which are subjected to bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions . The methoxycyclohexyl group can be introduced through a substitution reaction using appropriate cyclohexyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of selenoxide derivatives, while reduction can yield selenol compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the selenophene ring and bromine atom can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both selenophene and chromene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19BrO5Se

Molecular Weight

498.2 g/mol

IUPAC Name

methyl 7-bromo-8-(1-methoxycyclohexyl)-2-oxoselenopheno[3,2-h]chromene-3-carboxylate

InChI

InChI=1S/C20H19BrO5Se/c1-24-18(22)13-10-11-6-7-12-14(21)17(20(25-2)8-4-3-5-9-20)27-16(12)15(11)26-19(13)23/h6-7,10H,3-5,8-9H2,1-2H3

InChI Key

DXGISFLPPFAPOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=C(C=C2)C(=C([Se]3)C4(CCCCC4)OC)Br)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.